N-(2-ethoxyphenyl)-2-[[2-(furan-2-ylmethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Overview
Description
N-(2-ethoxyphenyl)-2-[[2-(furan-2-ylmethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of cyclopenta[b]thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-[[2-(furan-2-ylmethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. The key steps may include:
Formation of the cyclopenta[b]thiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the ethoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the furan-2-ylmethylamino group: This can be done through nucleophilic substitution reactions.
Acetylation and amidation:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of reaction conditions to ensure optimal product formation.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-[[2-(furan-2-ylmethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets. This may include:
Binding to enzymes: Inhibition or activation of enzyme activity.
Interaction with receptors: Modulation of receptor signaling pathways.
Cellular pathways: Influence on cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-[[2-(furan-2-ylmethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- N-(2-chlorophenyl)-2-[[2-(furan-2-ylmethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Uniqueness
N-(2-ethoxyphenyl)-2-[[2-(furan-2-ylmethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to the presence of the ethoxy group, which may influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[2-(furan-2-ylmethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-2-29-18-10-4-3-9-17(18)25-22(28)21-16-8-5-11-19(16)31-23(21)26-20(27)14-24-13-15-7-6-12-30-15/h3-4,6-7,9-10,12,24H,2,5,8,11,13-14H2,1H3,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPMFMXTTPNIGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC3)NC(=O)CNCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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